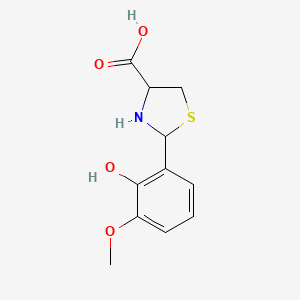

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring and a phenyl group with hydroxy and methoxy substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl precursor. One common method includes the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring[_{{{CITATION{{{_1{Crystal Structure of 2-[2-hydroxy-3-methoxyphenyl]-3-2-hydroxy-3 .... The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of an acid like hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and reactors can help maintain consistent reaction conditions and improve the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Reduction: Production of alcohols or other reduced forms of the carboxylic acid.

Substitution: Introduction of various functional groups into the phenyl ring.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic use in treating diseases such as cancer and diabetes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiazolidine ring can also participate in coordination chemistry, binding to metal ions and affecting their reactivity.

Comparaison Avec Des Composés Similaires

Apocynin: A phenolic compound with similar hydroxy and methoxy groups.

Indole derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.

Uniqueness: 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions

Activité Biologique

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a thiazolidine derivative with a variety of biological activities. This compound has garnered attention for its potential therapeutic applications and its effects on cellular processes. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological effects.

- Molecular Formula : C11H13NO4S

- Molecular Weight : 255.29 g/mol

- CAS Number : 1265908-02-8

Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant antioxidant properties. These compounds help in reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms. For instance, one study demonstrated that related thiazolidine compounds significantly reduced ROS levels in trophozoite cultures, suggesting a protective role against oxidative damage .

Antiproliferative Effects

Thiazolidine derivatives have shown promising antiproliferative effects against various cancer cell lines. In particular, studies have reported that these compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Developmental Toxicity

Research utilizing zebrafish embryos has revealed that exposure to this compound can lead to developmental defects. Observed abnormalities include pericardial edema, bent spine, and tail malformations at certain concentrations. The median lethal concentration (LC50) values were determined to be around 1.106 mM for 48 hours and 0.804 mM for 96 hours . This highlights the need for caution when considering therapeutic applications of this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl and methoxy groups in the structure enhances its ability to donate electrons and neutralize free radicals.

- Cell Cycle Regulation : The compound may influence cell cycle checkpoints through the modulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : It has been suggested that this compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Study on Zebrafish Embryos

A study conducted on zebrafish embryos exposed to varying concentrations of this compound demonstrated significant developmental toxicity. The research noted a concentration-dependent increase in mortality and developmental defects such as yolk sac edema and spinal deformities .

| Concentration (mM) | Mortality Rate (%) | Developmental Defects Observed |

|---|---|---|

| 0.1 | 10 | None |

| 0.2 | 20 | Mild edema |

| 0.4 | 50 | Severe defects |

Antiproliferative Activity Study

In vitro studies have shown that thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and oxidative stress modulation .

Propriétés

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-8-4-2-3-6(9(8)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONSFKQBHNZYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.